molecular formula C10H12FN B8080229 (1S)-1-(4-fluorophenyl)but-3-en-1-amine

(1S)-1-(4-fluorophenyl)but-3-en-1-amine

Cat. No.: B8080229
M. Wt: 165.21 g/mol
InChI Key: NLXGUZPOWJQRTI-JTQLQIEISA-N
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Description

(1S)-1-(4-fluorophenyl)but-3-en-1-amine: is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a but-3-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-fluorophenyl)but-3-en-1-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and an appropriate amine source.

  • Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with the amine source to form an imine intermediate.

  • Reduction: The imine intermediate is then reduced to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(1S)-1-(4-fluorophenyl)but-3-en-1-amine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different amine derivatives.

  • Substitution: Substitution reactions can introduce various functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Fluorophenyl ketones and carboxylic acids.

  • Reduction Products: Various amine derivatives.

  • Substitution Products: Fluorophenyl-substituted alcohols, halides, and other functional groups.

Scientific Research Applications

Synthetic Routes

Several synthetic methods exist for producing (1S)-1-(4-fluorophenyl)but-3-en-1-amine, including:

  • Friedel-Crafts Acylation : Involves reacting 4-fluorobenzene with butenamine in the presence of a Lewis acid catalyst such as aluminum chloride.

Scientific Research Applications

The compound has shown promise in various fields:

Medicinal Chemistry

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. Research demonstrated that treatment with this compound increased apoptosis rates significantly at concentrations above 10 µM .

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity. For instance, it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential use as an alternative treatment for antibiotic-resistant infections .

Anti-inflammatory Effects

In vivo studies have indicated that this compound reduces inflammation markers in animal models of arthritis. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis, particularly effective in cancer cells.
  • Enzyme Inhibition : Inhibits key enzymes involved in inflammation and cancer progression, contributing to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against clinical isolates of Staphylococcus aureus. The results indicated a MIC of 32 µg/mL, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

Case Study 2: Cancer Cell Apoptosis

In laboratory settings, MCF-7 cells treated with varying concentrations of the compound showed a significant increase in apoptotic cells compared to controls, supporting its development as an anticancer agent .

Data Table: Biological Activities of this compound

Biological ActivityEffectivenessReference
AntimicrobialMIC = 32 µg/mL
AnticancerIncreased apoptosis
Anti-inflammatoryReduced cytokines

Mechanism of Action

The mechanism by which (1S)-1-(4-fluorophenyl)but-3-en-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

(1S)-1-(4-fluorophenyl)but-3-en-1-amine: can be compared with other similar compounds, such as:

  • (1R)-1-(4-fluorophenyl)but-3-en-1-amine: The enantiomer of the compound.

  • 1-(4-fluorophenyl)butan-1-amine: A structurally related compound without the double bond.

  • 4-fluorophenylacetic acid: A compound with a similar fluorophenyl group but different functional groups.

Uniqueness: The presence of the double bond and the specific stereochemistry of this compound contribute to its unique properties and reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1S)-1-(4-fluorophenyl)but-3-en-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C10_{10}H12_{12}FN
  • Molecular Weight : 165.21 g/mol
  • CAS Number : 949096-30-4

The compound features a but-3-en-1-amine backbone with a 4-fluorophenyl substituent, which may enhance its lipophilicity and metabolic stability, influencing its pharmacokinetics and bioactivity .

Synthesis Methods

Several efficient synthesis methods have been developed for this compound, including:

  • Metal-free reactions : Utilizing 1,1-diphenylbut-3-en-1-amine with p-fluorobenzaldehyde to yield high-purity products.
  • Alternative routes : Exploring various catalysts and reaction conditions to optimize yield and purity .

Pharmacological Potential

The biological activity of this compound has been explored in several contexts:

Dopamine Transporter Inhibition :
Research indicates that compounds with similar structural motifs can act as atypical dopamine transporter (DAT) inhibitors. These inhibitors have shown therapeutic potential in preclinical models for conditions such as psychostimulant abuse. For instance, modifications in the piperazine scaffold have resulted in compounds with improved DAT affinity and metabolic stability .

Anticancer Activity :
Studies on structurally related compounds suggest that the presence of the 4-fluorophenyl group can enhance anti-proliferative activity against various cancer cell lines. For example, compounds with similar structural features exhibited significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating a potential role for this compound in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings related to structural variations and their impact on biological activity:

Compound NameStructure TypeKey FeaturesBiological Activity
(S)-1-(4-Fluorophenyl)propan-1-aminePropanamineChiral center differsVaries significantly
(R)-1-(4-Fluorophenyl)ethanamineEthanamineShorter carbon chainDifferent pharmacological properties
(R)-1-(3-Fluorophenyl)propan-1-aminesPropanamineSubstituent position alters electronic propertiesAltered binding affinity
(S)-1-(4-Fluorophenyl)butanamineButanamineSimilar backbone; different substituent effectsVaries based on substituent

These comparisons highlight how subtle changes in structure can lead to significant differences in biological activity, underscoring the importance of precise modifications in drug design .

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that compounds structurally related to (1S)-1-(4-fluorophenyl)but-3-en-1-amines exhibit potent anti-proliferative effects against multiple cancer cell lines. The IC50_{50} values were notably lower than 25 μM for several derivatives, indicating strong potential for further development as anticancer agents .

Case Study 2: DAT Inhibition

A series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were evaluated for their DAT binding affinities. One compound demonstrated a Ki value of 23 nM, significantly improving on previous iterations and suggesting that similar modifications may enhance the efficacy of (1S)-1-(4-fluorophenyl)but-3-en-1-amines as DAT inhibitors .

Properties

IUPAC Name

(1S)-1-(4-fluorophenyl)but-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXGUZPOWJQRTI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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